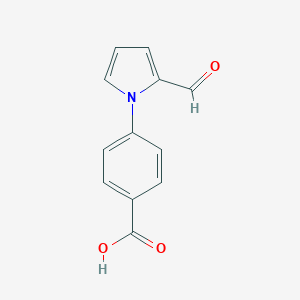

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Descripción general

Descripción

2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .

Synthesis Analysis

While specific synthesis methods for “®-3-Amino-3-(2-fluoro-phenyl)-propionic acid” are not available, one common synthesis method for phenylboronic acid involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular structure of 2-Fluorophenylacetic acid is represented by the linear formula: FC6H4CH2CO2H .Physical And Chemical Properties Analysis

2-Fluorophenylacetic acid is a solid with a melting point of 60-62 °C . Phenylboronic acid is a white to yellow powder, soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Vibrational and Electronic Structure Studies

- (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, a non-proteinogenic amino acid and a fluorinated building block in synthesis, has been studied using ab initio and DFT computed zwitterionic models. These models help understand the vibrational modes and electronic properties of the compound, contributing to a deeper understanding of its physical and chemical characteristics (Pallavi & Tonannavar, 2020).

Synthesis and Chiral Applications

- The synthesis and utilization of 2-fluoro-2-phenyl propanoic acid, a related compound, as a chiral derivatizing agent demonstrates the potential of fluorinated compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in stereochemical applications. These applications are crucial in the production of enantiomerically pure compounds for various scientific and industrial purposes (Hamman, 1993).

Radiopharmaceutical Synthesis

- Research on fluorinated amino acids for tumor imaging with PET (Positron Emission Tomography) highlights the potential use of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in medical imaging and diagnosis. These compounds can be used as analogs in the development of new imaging agents for better tumor detection and characterization (Kersemans, Mertens, & Caveliers, 2009).

Metal-Organic Frameworks (MOFs) Development

- Modified amino acids like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid have been used as ligands in the construction of novel metal-organic frameworks (MOFs). These MOFs have potential applications in various fields like catalysis, gas storage, and separation due to their unique structural and functional properties (Xie et al., 2007).

Fluorinated Heterocyclic Compound Synthesis

- The use of fluorinated building blocks for synthesizing fluorine-bearing heterocyclic compounds showcases the role of compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in the development of new chemical entities. These entities have applications in pharmaceuticals and material sciences (Shi, Wang, & Schlosser, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)